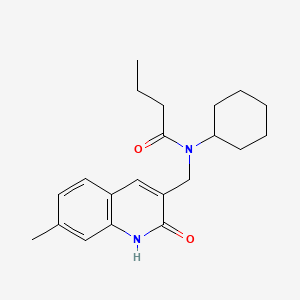
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide, also known as CQNB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound belongs to the class of quinuclidine derivatives and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide acts as a competitive antagonist of muscarinic acetylcholine receptors, preventing the binding of acetylcholine to these receptors. This results in the inhibition of downstream signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been shown to exhibit various biochemical and physiological effects, including the inhibition of smooth muscle contraction, the reduction of heart rate, and the inhibition of glandular secretion. It has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has several advantages for lab experiments, including its high affinity and selectivity for muscarinic acetylcholine receptors, making it a useful tool for studying these receptors. However, its limited solubility in water can pose challenges for certain experiments, and its potential toxicity must be taken into consideration.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide, including the development of novel analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of other neurological disorders, and the exploration of its potential as a tool for studying muscarinic acetylcholine receptors. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective effects and to assess its potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide involves the reaction of 2-hydroxy-7-methylquinoline with cyclohexylisocyanide and butyric anhydride in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit high affinity and selectivity for muscarinic acetylcholine receptors, making it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-7-20(24)23(18-8-5-4-6-9-18)14-17-13-16-11-10-15(2)12-19(16)22-21(17)25/h10-13,18H,3-9,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEANYLBXDNYTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

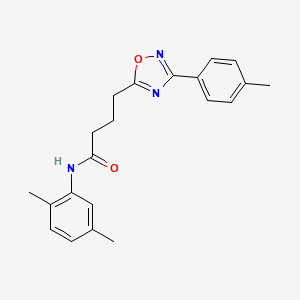

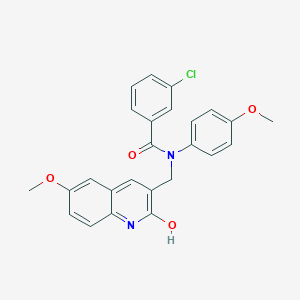
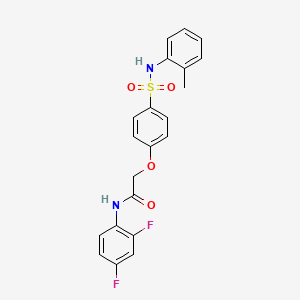
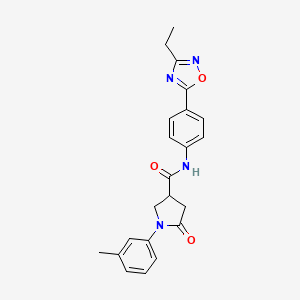
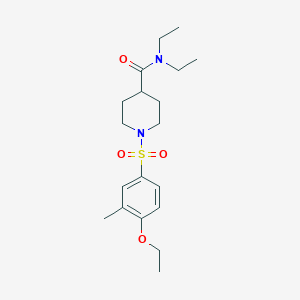
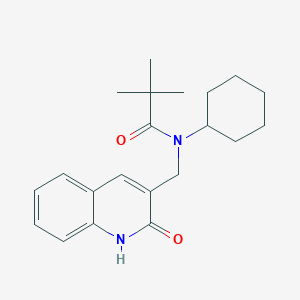
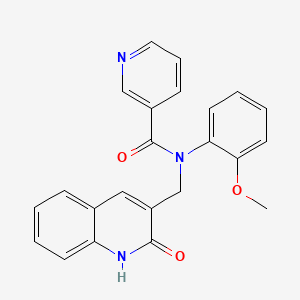

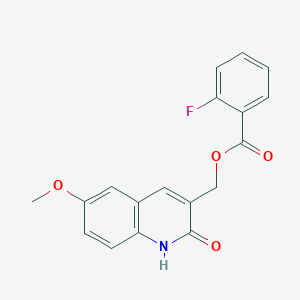
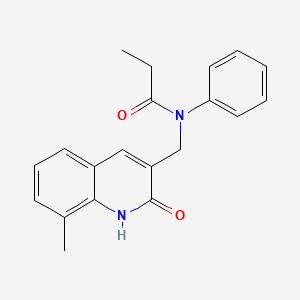
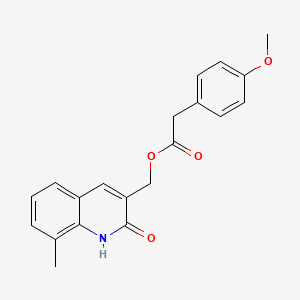
![N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684167.png)
![2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7684198.png)